2-methyl-N-(pyridin-2-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(pyridin-2-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyridine ring, a trifluoromethylphenyl group, and a piperazine moiety
Scientific Research Applications
2-methyl-N-(pyridin-2-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: The compound is used as a tool to study biological processes at the molecular level.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Preparation Methods
The synthesis of 2-methyl-N-(pyridin-2-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the piperazine moiety: This step involves the nucleophilic substitution reaction where the piperazine ring is introduced.
Attachment of the trifluoromethylphenyl group: This is often done through a sulfonylation reaction, where the trifluoromethylphenyl group is attached to the piperazine ring.
Final modifications: Any additional functional groups, such as the methyl and pyridinyl groups, are introduced in the final steps through various organic reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-methyl-N-(pyridin-2-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.
Mechanism of Action
The mechanism of action of 2-methyl-N-(pyridin-2-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compared to other pyrimidine derivatives, 2-methyl-N-(pyridin-2-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-amine is unique due to its combination of functional groups. Similar compounds include:
2-methyl-N-(pyridin-2-yl)-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidin-4-amine: Lacks the trifluoromethyl group.
2-methyl-N-(pyridin-2-yl)-6-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-amine: Contains a chlorophenyl group instead of a trifluoromethylphenyl group.
2-methyl-N-(pyridin-2-yl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidin-4-amine: Has a methylsulfonyl group instead of a trifluoromethylphenyl group.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-N-pyridin-2-yl-6-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O2S/c1-15-26-19(28-18-7-2-3-8-25-18)14-20(27-15)29-9-11-30(12-10-29)33(31,32)17-6-4-5-16(13-17)21(22,23)24/h2-8,13-14H,9-12H2,1H3,(H,25,26,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSZNLZWKAMSIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)NC4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.